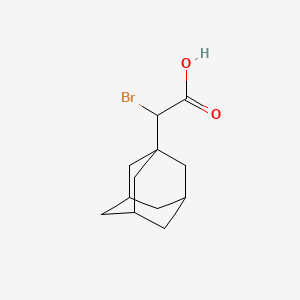![molecular formula C7H9BrN4 B2601787 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide CAS No. 2460750-20-1](/img/structure/B2601787.png)
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is a chemical compound with the CAS Number: 2460750-20-1 . It is a powder at room temperature . This compound is part of the triazolopyridine derivatives, which are recognized for their various biochemical, clinical, and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide was analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide are not available, it’s worth noting that triazolopyridine derivatives have been recognized for their various biochemical activities .Physical And Chemical Properties Analysis
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is a powder at room temperature . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 .科学的研究の応用
Synthesis and Chemical Reactivity
Researchers have developed methods for synthesizing various heterocyclic compounds, demonstrating the versatility of triazolopyridine derivatives. For example, the acylation of heteroaromatic amines has been facilitated through facile and efficient synthesis processes, leading to the creation of new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives (Ibrahim et al., 2011). Additionally, studies on the molecular and crystal structure of related compounds have provided insights into their chemical behavior and potential applications (Dolzhenko et al., 2011).
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, triazolopyridine derivatives have been explored for their potential as antitumor and antimicrobial agents. A study by Riyadh (2011) detailed the synthesis of novel N-arylpyrazole-containing enaminones and their subsequent reactions to yield substituted pyridine derivatives with evaluated cytotoxic and antimicrobial activities (Riyadh, 2011).
Advanced Material Science
Research into the structural properties of triazolopyridine compounds, such as the crystal structure analysis, offers valuable data for advanced material science applications. For instance, the crystal structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has been extensively studied to understand its arrangement in chains and dimers, which could influence material properties (Dolzhenko et al., 2011).
作用機序
Triazolopyridine derivatives, such as 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide, have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising strategy in cancer immunotherapy . They are able to boost the immune response and work in synergy with other immunotherapeutic agents .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.BrH/c1-5-3-2-4-6-9-10-7(8)11(5)6;/h2-4H,1H3,(H2,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXVZJLCXYICEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NN=C(N12)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

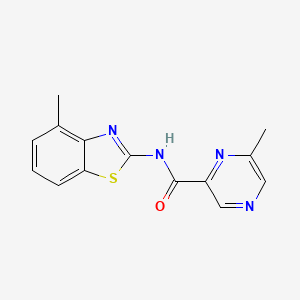
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide](/img/structure/B2601707.png)
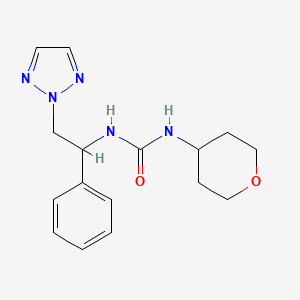
![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2601712.png)
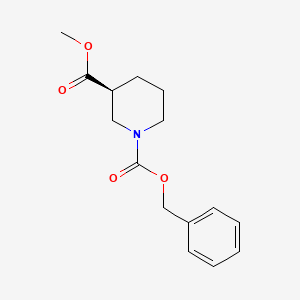
![1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B2601714.png)

![6-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2601718.png)
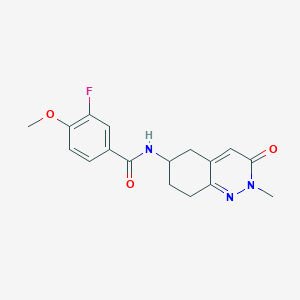
![2-bromo-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2601722.png)
![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2601723.png)
